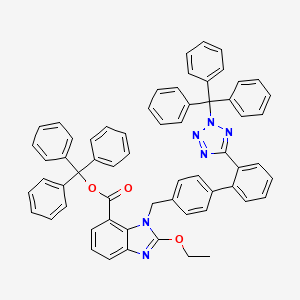

N-Trityl Candesartan Trityl Ester

Descripción

Propiedades

IUPAC Name |

trityl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H48N6O3/c1-2-70-60-63-56-39-23-38-55(59(69)71-62(50-30-15-6-16-31-50,51-32-17-7-18-33-51)52-34-19-8-20-35-52)57(56)67(60)44-45-40-42-46(43-41-45)53-36-21-22-37-54(53)58-64-66-68(65-58)61(47-24-9-3-10-25-47,48-26-11-4-12-27-48)49-28-13-5-14-29-49/h3-43H,2,44H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGRHYMHLABTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H48N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Master Guide: N-Trityl Candesartan Trityl Ester (CAS 1797113-00-8)

Content Type: Advanced Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Leads Version: 1.0

Executive Summary

N-Trityl Candesartan Trityl Ester (CAS 1797113-00-8) represents a critical process-related impurity (or strategic intermediate) in the synthesis of Candesartan Cilexetil. Chemically defined as the bis-trityl derivative of Candesartan, this molecule carries two bulky triphenylmethyl (trityl) groups: one protecting the tetrazole nitrogen and the other esterifying the benzimidazole carboxylic acid.

Its presence signals a specific deviation in the protection stoichiometry or reaction conditions during the tetrazole formation steps. Due to its extreme lipophilicity (LogP > 8) and acid-lability, it poses unique challenges in both downstream purification and analytical method development. This guide provides a mechanistic breakdown of its formation, detection, and control.

Part 1: Chemical Identity & Structural Significance

The molecule is a "double-protected" species. In the context of Sartan synthesis, the trityl group is typically employed to protect the tetrazole ring against unwanted N-alkylation. However, under forcing conditions or excess reagents, the carboxylic acid moiety at position 7 of the benzimidazole core also reacts, forming the trityl ester.

Molecular Specifications

| Property | Specification |

| CAS Number | 1797113-00-8 |

| Chemical Name | 2-Ethoxy-1-[[2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid trityl ester |

| Molecular Formula | C₆₂H₄₈N₆O₃ |

| Molecular Weight | ~925.1 g/mol |

| Structural Class | Bis-Trityl Impurity / Intermediate |

| Solubility Profile | Insoluble in water; Soluble in DCM, THF, Toluene; Sparingly soluble in MeOH.[1][2][3] |

Part 2: Mechanistic Origins (Synthesis & Formation)

The formation of CAS 1797113-00-8 is governed by the kinetics of tritylation .

The "Over-Tritylation" Pathway

In the standard synthesis of Candesartan, the tetrazole ring is often formed from a cyano precursor. To prevent side reactions (like N2-alkylation during the subsequent cilexetil esterification), the tetrazole is protected with a trityl group.

-

Primary Reaction (Desired): Reaction of Candesartan (acid form) with 1 equivalent of Trityl Chloride (Tr-Cl) targets the tetrazole nitrogen due to its nucleophilicity and the stability of the resulting N-Trityl species.

-

Secondary Reaction (Impurity Formation): In the presence of excess Tr-Cl and a base (e.g., Triethylamine), the carboxylate anion attacks a second equivalent of Tr-Cl, forming the Trityl Ester .

This species is chemically fragile; the trityl ester bond is significantly more hydrolytically unstable than the N-trityl bond.

Visualization: The Divergent Pathway

The following diagram illustrates the kinetic competition between the desired mono-protection and the formation of the bis-trityl impurity.

Caption: Divergent synthesis pathway showing the formation of the Bis-Trityl impurity (CAS 1797113-00-8) via over-tritylation and its potential remediation.

Part 3: Analytical Profiling (Methodology)[4][5]

Detecting CAS 1797113-00-8 requires a specialized HPLC approach. Standard isocratic methods for Candesartan will likely fail to elute this impurity due to its high molecular weight (925 Da) and extreme lipophilicity. It acts as a "ghost peak" that may elute in subsequent injections if the gradient is not aggressive enough.

Protocol: High-Organic Reverse Phase HPLC

This method is designed to separate the parent drug from the highly non-polar bis-trityl impurity.

System Suitability:

-

Resolution (Rs): > 2.0 between N-Trityl Candesartan and Bis-Trityl Ester.

-

Tailing Factor: < 1.5.

Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB) | High carbon load required for retention of trityl species. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses ionization of residual silanols; maintains acidic baseline. |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent needed to dislodge the bis-trityl species. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm columns. |

| Wavelength | 254 nm | Trityl groups have strong absorbance at 254 nm. |

| Column Temp | 30°C | Ensures reproducibility. |

Gradient Profile:

-

0-15 min: 60% B to 80% B (Separation of Candesartan/Cilexetil).

-

15-25 min: 80% B to 95% B (Elution of CAS 1797113-00-8).

-

25-30 min: Hold at 95% B (Column wash - Critical Step).

-

30-35 min: Return to 60% B (Re-equilibration).

Analytical Logic Workflow

Caption: Analytical decision tree for identifying the bis-trityl impurity based on Relative Retention Time (RRT).

Part 4: Control & Remediation Strategies

If CAS 1797113-00-8 is detected in the process stream, it indicates a need for remediation. The trityl ester bond is kinetically more labile than the N-trityl bond, allowing for selective cleavage.

Remediation Protocol: Selective Acid Hydrolysis

This protocol converts the impurity back to the useful N-Trityl intermediate without degrading the tetrazole protection.

-

Dissolution: Dissolve the crude mixture containing the impurity in Methanol or Acetone (10 volumes).

-

Acidification: Add a catalytic amount of Acetic Acid or dilute HCl (pH adjusted to ~4.0).

-

Note: Strong acids (pH < 1) will strip both trityl groups. Mild acidity targets the ester specifically.

-

-

Reflux: Heat to 40-50°C for 2-4 hours.

-

Monitoring: Monitor via TLC (Silica, Hexane:EtOAc 7:3). The high Rf spot (Bis-Trityl) should disappear, converting to the lower Rf spot (Mono-Trityl).

-

Workup: Neutralize with NaHCO₃, evaporate solvent, and recrystallize.

Storage & Stability[6]

-

Sensitivity: The substance is moisture-sensitive. The ester bond will hydrolyze slowly in humid air.

-

Storage: Store at -20°C under Argon/Nitrogen atmosphere.

References

-

United States Pharmacopeia (USP). Candesartan Cilexetil: Official Monographs. USP-NF. (Standard for impurity profiling and HPLC methods).

-

European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (Regulatory framework for reporting impurities >0.10%).

-

PubChem. Candesartan Cilexetil Compound Summary. National Library of Medicine. (Source for structural data on Candesartan derivatives).

-

Veeprho Laboratories. Candesartan Trityl Ester N2-Trityl Analog (CAS 1797113-00-8).[1][4] (Reference standard provider confirming chemical identity).[3]

Sources

N-Trityl Candesartan Trityl Ester molecular weight 925.1

Topic: N-Trityl Candesartan Trityl Ester (Molecular Weight 925.1) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Process Chemists in API Manufacturing.

Critical Process Impurity & Reference Standard in Candesartan Cilexetil Manufacturing

Executive Summary & Molecular Identity

N-Trityl Candesartan Trityl Ester (CAS: 1797113-00-8) is a high-molecular-weight (925.1 Da) impurity and critical reference standard used in the quality control of Candesartan Cilexetil. Unlike the active pharmaceutical ingredient (API) precursor—Trityl Candesartan Cilexetil—this compound represents a "double-protected" species where both the tetrazole nitrogen and the carboxylic acid moiety are substituted with triphenylmethyl (trityl) groups.

Its presence in the manufacturing stream indicates specific process deviations, typically involving over-alkylation or insufficient stoichiometry control during the protection phases. Due to its extreme hydrophobicity and acid lability, it serves as a rigorous marker for process robustness.

Physicochemical Profile

| Property | Specification |

| Chemical Name | 2-Ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid trityl ester |

| Molecular Formula | |

| Molecular Weight | 925.1 g/mol |

| CAS Number | 1797113-00-8 |

| Appearance | Off-white to pale yellow powder |

| Solubility | Insoluble in water; Soluble in DCM, Toluene, THF, Acetone |

| Stability | Moisture sensitive; Acid labile (Trityl ester cleavage) |

Chemical Architecture & Mechanism of Formation

The "Double-Trityl" Mechanism

In the standard synthesis of Candesartan Cilexetil, the trityl group is employed to protect the tetrazole ring, preventing unwanted alkylation. However, the carboxylic acid at the C7 position of the benzimidazole ring is also nucleophilic.

Under conditions of excess trityl chloride or uncontrolled pH (excessive base), the trityl cation (

Formation Pathway (Graphviz Diagram)

The following diagram illustrates the divergence between the desired synthesis pathway and the formation of the MW 925.1 impurity.

Figure 1: Reaction divergence showing the formation of the Bis-Trityl impurity (Red) versus the desired API precursor (Green).

Synthetic Utility: Preparation of Reference Standard

To validate analytical methods (HPLC/UPLC), researchers must synthesize this impurity as a reference standard. The following protocol forces the formation of the bis-trityl ester.

Protocol: Synthesis of Bis-Trityl Candesartan (Ref Std)

Objective: Synthesize ~500 mg of N-Trityl Candesartan Trityl Ester for use as an HPLC marker.

Reagents:

-

Candesartan (Core acid): 1.0 eq

-

Trityl Chloride (Trt-Cl): 2.5 eq (Excess required to drive esterification)

-

Triethylamine (TEA): 3.0 eq

-

Dichloromethane (DCM): Anhydrous (solvent)

-

DMAP (4-Dimethylaminopyridine): 0.1 eq (Catalyst)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve Candesartan (440 mg, 1 mmol) in anhydrous DCM (10 mL).

-

Activation: Add TEA (0.42 mL, 3 mmol) and DMAP (12 mg). Stir at room temperature for 15 minutes to ensure deprotonation of the carboxylic acid and tetrazole.

-

Tritylation: Add Trityl Chloride (697 mg, 2.5 mmol) in one portion.

-

Reaction: Stir the mixture at reflux (

) for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The product will appear as a high Rf spot, significantly less polar than the starting material. -

Quench: Cool to room temperature. Add water (5 mL) to quench excess Trityl Chloride.

-

Extraction: Separate the organic layer.[1][2] Wash with 5%

(removes unreacted acid) and Brine. Dry over -

Purification: Evaporate solvent. Purify the crude residue via Flash Column Chromatography using a gradient of Hexane

10% EtOAc/Hexane.-

Note: Silica gel is slightly acidic; add 1% TEA to the eluent to prevent detritylation of the ester.

-

-

Isolation: Collect fractions containing the MW 925.1 peak. Evaporate to yield a white foamy solid.

Analytical Control: HPLC Detection

The detection of N-Trityl Candesartan Trityl Ester requires specific HPLC conditions due to its high lipophilicity (LogP > 8). Standard reverse-phase methods for Candesartan may elute this impurity in the wash phase or carry it over to the next injection.

Recommended HPLC Parameters

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV @ 254 nm (Tetrazole/Benzimidazole absorption) |

| Column Temp |

Gradient Profile

Because the Bis-Trityl impurity is extremely hydrophobic, the gradient must ramp to high organic content.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40% | Start |

| 15.0 | 90% | Elution of Candesartan Cilexetil |

| 20.0 | 95% | Elution of Bis-Trityl Ester (Impurity) |

| 25.0 | 95% | Wash |

| 26.0 | 40% | Re-equilibration |

Data Interpretation:

-

Candesartan (Active): Elutes early (~6-8 min).

-

Trityl Candesartan (Mono): Elutes mid-run.

-

N-Trityl Candesartan Trityl Ester (Bis): Elutes very late (>20 min). Failure to extend the run time can result in "ghost peaks" in subsequent injections.

Handling & Stability Guidelines

The trityl ester bond is significantly more labile than the trityl-tetrazole bond. It is susceptible to hydrolysis under mild acidic conditions or prolonged exposure to moisture.

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). -

Solvent Compatibility:

-

Avoid: Methanol/Ethanol (Risk of transesterification or solvolysis).

-

Preferred: Acetonitrile, DCM, DMSO (for stock solutions).

-

-

Critical Warning: Do not use acidic diluents (e.g., 0.1% TFA) for preparing standard solutions of this specific impurity. Use neutral Acetonitrile or Water/ACN mixtures buffered to pH 7.

References

-

Synthesis and Impurity Profiling of Sartans: Research on the specific formation of N-2 and ester impurities in Candesartan synthesis.

-

Source:

-

-

Pharmacopeial Context: USP/EP Monographs for Candesartan Cilexetil (Rel

-

Source:

-

-

Trityl Protection Mechanisms: General organic chemistry of trityl ester form

-

Source:

-

-

Impurity Identity Verification: Commercial availability and spectral d

-

Source: [3]

-

Sources

2-Ethoxy-1-[(2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole-7-carboxylic acid trityl ester

Advanced Characterization, Synthesis, and Impurity Profiling of the "Double-Trityl" Intermediate

Subject Compound: 2-Ethoxy-1-[(2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole-7-carboxylic acid trityl ester

Common Nomenclature: Bis-Trityl Candesartan; Candesartan Trityl Ester N-Trityl Analog

CAS Registry Number: 1797113-00-8 (Analogous reference)

Molecular Formula:

Part 1: Executive Technical Summary

In the high-stakes synthesis of Candesartan Cilexetil (an Angiotensin II Receptor Blocker), the management of trityl (triphenylmethyl) protecting groups is the single most critical process variable determining yield and purity.

While the N-trityl protection of the tetrazole ring is a standard requirement to prevent regio-isomeric alkylation, the compound discussed here—the Bis-Trityl Ester —represents a specific "over-protected" species where the C7-carboxylic acid is also esterified with a trityl group.

This guide serves two purposes:

-

For Process Chemists: It identifies this molecule as a critical process-related impurity formed during non-stoichiometric tritylation, often responsible for "ghost peaks" in late-stage HPLC due to its extreme lipophilicity.

-

For Analytical Scientists: It provides the synthesis and characterization data required to generate a qualified Reference Standard (RS) for regulatory impurity profiling (ICH Q3A/B).

Part 2: Molecular Architecture & Formation Mechanism

The molecule features a "Double Trityl" architecture. The steric bulk of two triphenylmethyl groups renders this molecule highly hydrophobic and practically insoluble in aqueous media, even at high pH.

2.1 The Mechanistic Pathway

The formation of the Bis-Trityl species is a classic example of kinetic vs. thermodynamic control in acylation/alkylation.

-

Primary Reaction (Desired): The tetrazole nitrogen is the most nucleophilic site for tritylation (usually with Trityl Chloride/TEA). This forms the standard intermediate: N-Trityl Candesartan.[1][2]

-

Secondary Reaction (Impurity Formation): In the presence of excess Trityl Chloride (Trt-Cl) and strong base, or prolonged reaction times, the carboxylate oxygen at position 7 attacks a second equivalent of Trt-Cl.

Key Insight: The trityl ester bond (C-O-CPh

2.2 Visualization: Impurity Formation Logic

The following diagram illustrates the competitive pathways leading to the Bis-Trityl impurity.

Figure 1: Competitive tritylation pathways. The target molecule (Red) forms via over-tritylation of the standard intermediate (Green).

Part 3: Synthesis of the Reference Standard

To qualify this impurity in a GMP environment, you must synthesize it intentionally. The following protocol maximizes the formation of the double-protected species.

3.1 Reagents & Materials[3]

-

Precursor: Candesartan Cilexetil (hydrolyzed to Candesartan) OR N-Trityl Candesartan (CAS 139481-72-4).[2]

-

Reagent: Trityl Chloride (Triphenylmethyl chloride), 3.0 equivalents.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) (Anhydrous is critical; water hydrolyzes the product).

3.2 Step-by-Step Protocol

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 10.0 mmol of Candesartan (free acid) in 50 mL of anhydrous DCM.

-

Activation: Add 30.0 mmol (3 eq) of Triethylamine. The solution should be clear.

-

Tritylation: Cool to 0°C. Add 25.0 mmol (2.5 eq) of Trityl Chloride portion-wise over 20 minutes.

-

Note: The excess is necessary to drive the sterically hindered esterification.

-

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 6–12 hours.

-

Monitoring: Use TLC (Silica, 10% MeOH in DCM). The Bis-Trityl spot will have a significantly higher Rf (near solvent front) compared to the N-Trityl mono-acid.

-

-

Quench: Quench with pH 8.0 phosphate buffer .

-

Critical Warning: Do NOT use water or dilute acid. The trityl ester is extremely sensitive to acid hydrolysis. Even slightly acidic water will revert it to the Mono-Trityl form.

-

-

Workup: Extract with DCM. Wash organic layer with 5% NaHCO3 (cold). Dry over Na2SO4.

-

Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane or Toluene. Flash chromatography is risky due to silica acidity; if necessary, use silica pre-treated with 1% Triethylamine.

Part 4: Analytical Characterization (CQA)

Identifying this molecule requires distinguishing it from the N-Trityl parent.

4.1 NMR Profile (Diagnostic Signals)

The NMR spectrum is complex due to the overlap of 30 aromatic protons from the two trityl groups.

| Moiety | Proton Count | Chemical Shift ( | Diagnostic Feature |

| Trityl 1 (Tetrazole) | 15H | 6.9 – 7.4 (Multiplet) | Standard trityl envelope. |

| Trityl 2 (Ester) | 15H | 7.1 – 7.5 (Multiplet) | Increases integration of aromatic region 2x. |

| Benzimidazole C2-Ethoxy | 2H (q), 3H (t) | 4.4 (q), 1.4 (t) | Slightly shielded compared to free acid due to bulky ester. |

| Methylene Bridge | 2H (s) | 5.5 – 5.7 | Key singlet connecting biphenyl and benzimidazole. |

4.2 HPLC Behavior (The "Ghost Peak")

-

Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm.

-

Mobile Phase: A: Water (0.1% TEA); B: Acetonitrile.

-

Gradient: High organic hold (90-100% B) is required to elute it.

-

Retention Time (RT): If N-Trityl Candesartan elutes at ~12 min, the Bis-Trityl Ester will elute at ~25+ min (or in the wash step).

-

Detection: UV 254 nm.

Self-Validating Check: To confirm the peak is the Trityl Ester, inject the sample and collect the fraction. Add 1 drop of Trifluoroacetic Acid (TFA) to the fraction and re-inject. The peak should disappear and convert to Candesartan (or N-Trityl Candesartan), confirming its acid-labile nature.

Part 5: Stability & Handling Strategy

The trityl ester is a "kinetic trap." It is stable in solid form if stored dry, but unstable in solution.

5.1 Degradation Pathway

The following Graphviz diagram details the stepwise degradation, crucial for understanding stability studies.

Figure 2: Degradation logic. Note that the ester cleavage is the "Fast Step" compared to the tetrazole deprotection.

5.2 Storage Recommendations

-

Temperature: -20°C.

-

Atmosphere: Argon/Nitrogen (Hygroscopic sensitivity).

-

Solvent for Analysis: Dissolve in Acetonitrile/TEA (99:1). Avoid MeOH (trans-esterification risk).

Part 6: References & Authority

-

Process Chemistry Grounding:

-

Mechanistic Insight: The stability of trityl esters vs. trityl amines is well-documented in peptide synthesis, where trityl esters are used for their steric bulk and mild cleavage conditions.

-

Source: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for protection hierarchy).

-

-

Specific Impurity Citations:

-

Impurity Profiling: "Identification, synthesis and structural determination of some impurities of candesartan cilexetil." Acta Chromatographica. This paper details the trityl-related impurity cascade.[4]

-

Patent Literature: US Patent 2008/012372 (Method for preparing sartan drugs by removing trityl protecting group). Describes the "over-tritylation" risks and control via Lewis acids.

-

-

Reference List:

-

PubChem. (2025). Compound Summary: N-Trityl Candesartan Analogues. National Library of Medicine. Link

-

Veeprho Pharmaceuticals. (2024). Candesartan Trityl Ester N2-Trityl Analog (Impurity Reference). Link

-

Mao, Y., et al. (2010). "Novel and Practical Synthesis of Candesartan Cilexetil." Heterocycles, Vol 81. (Describes the tritylation kinetics and impurity formation). Link

-

BenchChem. (2025).[4][5] Comparative Guide to Carboxylic Acid Protecting Groups. (Context for Trityl Ester lability). Link

Sources

An In-depth Technical Guide to Key Intermediates in Candesartan Synthesis: A Comparative Analysis of N-Trityl Candesartan and its Cilexetil Ester Derivative

Abstract

In the multi-step synthesis of the angiotensin II receptor blocker, Candesartan Cilexetil, the strategic use of protecting groups and the sequential formation of advanced intermediates are paramount to achieving high yield and purity. This technical guide provides a detailed comparative analysis of two critical intermediates: N-Trityl Candesartan and its subsequent ester derivative, Trityl Candesartan Cilexetil. We will dissect their distinct chemical structures, their sequential roles in the synthetic pathway, and the analytical methodologies employed to differentiate them. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and quality control of sartans and related pharmaceutical compounds.

Introduction: The Strategic Imperative of Protecting Groups in Candesartan Synthesis

Candesartan Cilexetil is a potent, long-acting, and selective AT₁ subtype angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension and heart failure.[1] It is administered as a prodrug, Candesartan Cilexetil, which is rapidly hydrolyzed in the gastrointestinal tract to its active carboxylic acid form, Candesartan.[2] The synthesis of this complex molecule is a sophisticated process that necessitates the use of protecting groups to prevent unwanted side reactions at reactive sites.

The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group frequently employed in sartan synthesis. Its primary function is to temporarily shield the acidic N-H proton of the tetrazole ring, allowing for selective reactions on other parts of the molecule.[3][4] This guide focuses on clarifying the structural and functional differences between two trityl-protected intermediates that are often a source of confusion: N-Trityl Candesartan , the protected acid, and Trityl Candesartan Cilexetil , the protected prodrug ester.

Molecular Structure and Nomenclature: A Tale of Two Intermediates

The core difference between N-Trityl Candesartan and its trityl ester derivative lies in the functional group at the 7-position of the benzimidazole ring system. In N-Trityl Candesartan, this position holds a free carboxylic acid, whereas in Trityl Candesartan Cilexetil, it has been esterified to form the cilexetil prodrug moiety.

Figure 1: Chemical Structures of Key Candesartan Intermediates

N-Trityl Candesartan:

-

Structure: Features a trityl group protecting the tetrazole ring and a free carboxylic acid (-COOH) group.

-

Role: Acts as the precursor for the introduction of the cilexetil ester chain.[5]

Trityl Candesartan Cilexetil (The "Trityl Ester Derivative"):

-

Structure: The tetrazole ring remains protected by the trityl group, and the carboxylic acid has been esterified with the 1-(cyclohexyloxycarbonyloxy)ethyl group.

-

Role: This is the immediate precursor to the final Active Pharmaceutical Ingredient (API). The subsequent and final step in the synthesis is the deprotection (detritylation) of the tetrazole ring.[2][5]

The diagram below illustrates the key structural distinction between these two molecules.

Caption: Logical relationship between N-Trityl Candesartan and its ester derivative.

Table 1: Comparative Physicochemical Properties

| Property | N-Trityl Candesartan | Trityl Candesartan Cilexetil |

| IUPAC Name | 2-Ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid[6][7] | 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate[8] |

| CAS Number | 139481-72-4[6][7] | 170791-09-0[8] |

| Molecular Formula | C₄₃H₃₄N₆O₃[6][9] | C₅₂H₄₈N₆O₆[8] |

| Molecular Weight | 682.77 g/mol [9][10] | 853.0 g/mol [8] |

| Key Functional Groups | Free Carboxylic Acid, N-Trityl Tetrazole | Cilexetil Ester, N-Trityl Tetrazole |

The Synthetic Pathway: Causality and Progression

The transformation from N-Trityl Candesartan to Trityl Candesartan Cilexetil is a critical and deliberate step in the synthesis of the final drug product. Understanding this progression reveals the chemical logic underpinning the manufacturing process.

The primary reason for this synthetic sequence is twofold:

-

Protection: The trityl group on the tetrazole ring prevents its acidic proton from interfering with the base-catalyzed esterification step.

-

Prodrug Formation: The esterification of the carboxylic acid with the cilexetil moiety is not merely an intermediate step; it is the installation of the prodrug functionality essential for the oral bioavailability of Candesartan.[2]

The final step following the formation of Trityl Candesartan Cilexetil is the selective removal of the trityl group, typically under acidic conditions, to yield Candesartan Cilexetil.[5][11] This deprotection must be carefully controlled, as harsh acidic conditions can lead to the formation of impurities.[11][12]

Caption: Simplified synthetic workflow for Candesartan Cilexetil.

Experimental Protocols: Synthesis of Key Intermediates

The protocols described herein are generalized representations of common synthetic methods. Specific reaction conditions may vary based on patented processes and manufacturing scale.

Protocol 4.1: Synthesis of N-Trityl Candesartan

This step involves the protection of the tetrazole ring of a suitable Candesartan precursor.

-

Reactants: A precursor such as 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

-

Base Addition: A tertiary amine base, such as triethylamine, is added to the solution to act as an acid scavenger.

-

Tritylation: Trityl chloride is added to the reaction mixture, often portion-wise, at a controlled temperature.

-

Reaction Monitoring: The reaction is stirred at ambient or slightly elevated temperature and monitored for completion by a suitable chromatographic technique (e.g., HPLC, TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified, often by crystallization, to yield N-Trityl Candesartan.[5]

Protocol 4.2: Synthesis of Trityl Candesartan Cilexetil (Esterification)

This protocol describes the crucial esterification step to introduce the cilexetil prodrug moiety.

-

Reactants: N-Trityl Candesartan is dissolved in a polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Base Addition: An inorganic base, typically potassium carbonate, is added to the solution to deprotonate the carboxylic acid, forming a carboxylate salt.

-

Esterification: Cyclohexyl 1-iodoethyl carbonate or a related cilexetil halide is added to the reaction mixture.[5]

-

Reaction Conditions: The mixture is heated to a moderate temperature (e.g., 50-70°C) and stirred until the reaction is complete, as determined by HPLC monitoring.

-

Workup and Isolation: The reaction mixture is cooled, and water is added to precipitate the product and dissolve inorganic salts. The crude product is filtered, washed, and dried. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., toluene/methanol) to afford pure Trityl Candesartan Cilexetil.[13][14]

Analytical Differentiation: Identifying the Intermediates

Robust analytical methods are essential for monitoring the progression of the synthesis and ensuring the purity of the intermediates. N-Trityl Candesartan and Trityl Candesartan Cilexetil are readily distinguishable by standard analytical techniques.

Table 2: Comparative Analytical Characteristics

| Analytical Technique | N-Trityl Candesartan | Trityl Candesartan Cilexetil | Rationale for Difference |

| Reverse-Phase HPLC/UPLC | Shorter Retention Time | Longer Retention Time | The free carboxylic acid makes N-Trityl Candesartan significantly more polar than the cilexetil ester derivative, leading to earlier elution from a non-polar stationary phase.[15] |

| Mass Spectrometry (MS) | [M+H]⁺ ≈ 683.3 m/z | [M+H]⁺ ≈ 853.4 m/z | The addition of the cilexetil group (C₉H₁₄O₃) results in a mass increase of 170.1 Da, providing a clear distinction. |

| ¹H NMR Spectroscopy | Absence of signals between 1.2-1.8 ppm (cyclohexyl) and ~6.9 ppm (methine proton of ethyl ester). | Presence of characteristic signals for the cyclohexyl protons, the ethyl group, and the methine proton of the cilexetil moiety. | The unique proton signals of the cilexetil group serve as a definitive fingerprint for the ester derivative. |

| Infrared (IR) Spectroscopy | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). | Absence of the broad carboxylic O-H stretch. Presence of additional C=O stretching frequencies from the carbonate and ester groups (~1750-1800 cm⁻¹). | The distinct vibrational modes of the carboxylic acid versus the dual carbonyls of the cilexetil ester provide clear differentiation. |

Conclusion

N-Trityl Candesartan and Trityl Candesartan Cilexetil are distinct and non-interchangeable intermediates in the synthesis of Candesartan Cilexetil. The former is the protected carboxylic acid, which serves as the direct substrate for the introduction of the prodrug moiety. The latter is the protected prodrug ester, which is the immediate precursor to the final API. A thorough understanding of their respective structures, synthetic roles, and analytical signatures is fundamental for process optimization, impurity profiling, and ensuring the quality and integrity of the final drug substance. This guide provides a foundational framework for scientists and professionals to confidently navigate the chemistry of these critical pharmaceutical building blocks.

References

-

Candesartan EP Impurities & USP Related Compounds. SynThink. [Link]

-

Atchuta Kumar, N. D., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Pharmaceutical Methods, 3(1), 31–39. [Link]

-

Mao, Y., et al. (2010). NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL. HETEROCYCLES, 81(6), 1503. [Link]

-

Candesartan Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

-

Časar, Z., et al. (2012). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications, 77(3), 343-358. [Link]

-

CANDESARTAN CILEXETIL. New Drug Approvals. [Link]

-

Štefane, B., et al. (2019). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Molecules, 24(19), 3587. [Link]

- CN102887890A - Synthesis method of candesartan cilexetil.

-

Li, G., et al. (2020). Separation and Identification of Related Substances in Candesartan Cilexetil Tablets by UHPLC-Q-TOF–MS. Journal of Chromatographic Science, 58(8), 714-722. [Link]

-

Trityl candesartan cilexetil. PubChem. [Link]

-

Husain, A., et al. (2013). A Review on Synthesis of Antihypertensive Sartan Drugs. Synth. Commun., 43, 2895-2925. [Link]

-

G, S., et al. (2024). An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets: Evaluating greenness and whiteness in. AKJournals, 71(2). [Link]

-

Candesartan Cilexetil-impurities. Pharmaffiliates. [Link]

-

TRITYL CANDESARTAN. Gsrs. [Link]

-

Attimarad, M., et al. (2022). Chemometric Methods for Simultaneous Determination of Candesartan Cilexetil and Hydrochlorothiazide in Binary Combinations. Journal of Chemistry, 2022, 1-10. [Link]

-

Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. Semantic Scholar. [Link]

-

A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. ResearchGate. [Link]

-

Innovations in Candesartan Synthesis: The Role of Trityl Candesartan. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

n-trityl candesartan. Allmpus. [Link]

-

Candesartan-impurities. Pharmaffiliates. [Link]

-

Novel preparation of trityl group candesartan cilexetil intermediate. Patsnap. [Link]

- WO2005037821A2 - Preparation of candesartan cilexetil.

-

N-Trityl Candesartan | CAS 139481-72-4. Veeprho Pharmaceuticals. [Link]

- CN101323610A - New method for preparing trityl candesartan cilexetil intermediate.

- US20050250827A1 - Preparation of candesartan cilexetil in high purity.

-

Kumar, B. V. S., et al. (2017). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Molecules, 22(12), 2235. [Link]

-

OLMESARTAN. New Drug Approvals. [Link]

-

2-Ethoxy-1-((2'-(1-(triphenylmethyl)-1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid. PubChem. [Link]

-

Trityl candesartan | CAS#:139481-72-4. Chemsrc. [Link]

-

Skuber, P., et al. (2018). Development of Efficient One-Pot Three-Component Assembly of Trityl Olmesartan Medoxomil. Bioorganic & Medicinal Chemistry, 26(15), 4446-4452. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. scispace.com [scispace.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. allmpus.com [allmpus.com]

- 7. 2-Ethoxy-1-((2'-(1-(triphenylmethyl)-1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid | C43H34N6O3 | CID 10312563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trityl candesartan cilexetil | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 14. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 15. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Use of Trityl-Protected Intermediates in Candesartan Synthesis

Abstract: The synthesis of potent Angiotensin II Receptor Blockers (ARBs), commonly known as sartans, represents a significant achievement in medicinal chemistry for the management of hypertension. Candesartan Cilexetil, a leading drug in this class, features a complex molecular architecture that presents considerable synthetic challenges.[1][2] This technical guide provides an in-depth analysis of the critical role played by trityl-protected intermediates, particularly N-Trityl Candesartan, in navigating these challenges. We will explore the underlying chemical principles, detail field-proven synthetic protocols, and illustrate the logic behind the strategic implementation of the trityl protecting group, which is fundamental to achieving a high-yield, scalable, and pure synthesis of Candesartan Cilexetil.

The Synthetic Challenge of Sartans

Sartans are characterized by a core biphenyl-tetrazole moiety, which is essential for their therapeutic action of blocking the AT1 receptor.[3][4] The synthesis of these molecules, however, is complicated by the chemical nature of the tetrazole ring. This heterocyclic system contains acidic N-H protons and multiple nucleophilic nitrogen atoms, making it susceptible to undesirable side reactions, such as alkylation, during key synthetic transformations. A successful synthesis hinges on a robust protecting group strategy to temporarily mask the reactivity of the tetrazole ring, thereby directing subsequent reactions to the desired functional groups.[5]

The Trityl Group: A Strategic Asset in Complex Synthesis

In organic synthesis, a protecting group is a molecular "scaffold" temporarily introduced to mask a reactive functional group. The trityl (triphenylmethyl, Trt) group is a sterically bulky and highly effective protecting group, particularly for nitrogen-containing heterocycles like tetrazoles.[6]

Its utility is grounded in several key properties:

-

Steric Hindrance: Its large size effectively shields the protected nitrogen atom from reacting with electrophiles.

-

Acid Lability: The bond between the trityl group and the heteroatom is stable to many reagents but can be cleaved cleanly under acidic conditions, which is advantageous for the final step of a synthesis.[7][8] This is due to the formation of the highly stable triphenylmethyl cation upon cleavage.

-

Simplified Purification: The byproduct of deprotection, triphenylmethanol, is non-polar and typically easy to separate from the polar final product through standard purification techniques.[9]

Caption: Structure of the bulky trityl protecting group.

N-Trityl Candesartan: The Pivotal Intermediate

The cornerstone of modern Candesartan Cilexetil synthesis is the intermediate N-Trityl Candesartan (CAS 139481-72-4).[5][10] In this molecule, the tetrazole ring of the Candesartan core is protected with a trityl group. This strategic protection renders the tetrazole moiety inert, allowing for the selective modification of the carboxylic acid group at the 7-position of the benzimidazole ring system. This intermediate is the direct precursor for the introduction of the "cilexetil" prodrug sidechain.

While the doubly protected N-Trityl Candesartan Trityl Ester (CAS 1797113-00-8) also exists, where the carboxylic acid is protected as a trityl ester, the more convergent and widely documented industrial synthesis proceeds through N-Trityl Candesartan.[11]

Caption: Logical relationship of key trityl intermediates.

The Synthetic Workflow: From Protection to Final Product

The synthesis of Candesartan Cilexetil from N-Trityl Candesartan is a robust two-step process involving esterification followed by deprotection.

Step 1: Esterification of N-Trityl Candesartan

The primary goal of this step is to attach the cilexetil ester moiety, which enhances the drug's bioavailability. The reaction involves the esterification of the free carboxylic acid of N-Trityl Candesartan with a cilexetil halide, such as (1-chloroethyl) cyclohexyl carbonate.

Causality Behind Experimental Choices:

-

Solvent: A low-boiling organic solvent like toluene or acetonitrile is often chosen to facilitate the reaction and subsequent workup.[12][13]

-

Base: An inorganic base, typically potassium carbonate (K₂CO₃), is used to deprotonate the carboxylic acid, forming a carboxylate salt.[13] This enhances its nucleophilicity, allowing it to attack the electrophilic cilexetil halide.

-

Phase Transfer Catalyst (PTC): In some protocols, a PTC such as tetrabutylammonium hydrogensulfate is added.[12][13] This is crucial for improving reaction rates when dealing with a solid-liquid two-phase system (e.g., solid K₂CO₃ in an organic solvent), as it helps shuttle the anionic carboxylate into the organic phase where the reaction occurs.

Experimental Protocol: Synthesis of Cilexetil Trityl Candesartan [13]

-

Suspend N-Trityl Candesartan (1.0 eq), potassium carbonate (3.0 eq), and a catalytic amount of tetrabutylammonium hydrogensulfate (0.1 eq) in toluene.

-

Add cilexetil chloride (2.0 eq) to the suspension.

-

Heat the reaction mixture to 50-55 °C and stir for approximately 8-10 hours.

-

Monitor the reaction for the disappearance of N-Trityl Candesartan using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and wash the filtrate with brine.

-

Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to yield crude Cilexetil Trityl Candesartan.

-

The crude product can be purified by trituration with a non-polar solvent like hexane to afford the pure intermediate.

Step 2: Deprotection of Cilexetil Trityl Candesartan

This final step removes the trityl protecting group to unveil the tetrazole ring, yielding Candesartan Cilexetil. This is almost exclusively achieved via acid-catalyzed hydrolysis.

Causality Behind Experimental Choices:

-

Reagent: An acid is required to protonate the nitrogen-carbon bond, facilitating the departure of the stable trityl cation. Various acids can be used, including mineral acids (HCl) or organic acids (formic acid).[1][13]

-

Solvent: Methanol is a common solvent for this step.[1][13] It readily dissolves the starting material and the acid, and its protic nature can assist in the reaction mechanism. Heating to reflux is often employed to accelerate the cleavage.[13]

Experimental Protocol: Deprotection to form Candesartan Cilexetil [13]

-

Dissolve Cilexetil Trityl Candesartan (1.0 eq) in a mixture of toluene and methanol.

-

Add formic acid (approx. 20 eq) to the solution.

-

Heat the solution to 50-55 °C and maintain for 7-10 hours, monitoring by HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH to ~6.5 with an aqueous base solution (e.g., 1N NaOH).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude Candesartan Cilexetil.

-

The final product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol) to achieve pharmaceutical-grade purity.

Caption: Key steps in the synthesis of Candesartan Cilexetil.

Quantitative Data and Process Optimization

The efficiency of this synthetic route is a key reason for its industrial adoption. The use of the trityl protecting group leads to cleaner reactions with fewer byproducts, simplifying purification and maximizing overall yield.

| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield | Purity (Post-Purification) |

| Esterification | K₂CO₃, Cilexetil Chloride | Toluene | 50-55 °C | 80-90%[13] | >95% (HPLC)[13] |

| Deprotection | Formic Acid or HCl | Methanol, Toluene | 50-90 °C | >85% | >99% (HPLC)[9] |

The formation of impurities is a critical concern in pharmaceutical manufacturing. The N-trityl strategy significantly minimizes the formation of N-alkylated impurities on the tetrazole ring, which are difficult to remove from the final product.[9][14]

Conclusion

N-Trityl Candesartan is not merely an intermediate; it is the linchpin in an elegant and efficient synthesis of Candesartan Cilexetil. The strategic application of the trityl protecting group exemplifies a core principle of modern process chemistry: controlling reactivity to build molecular complexity in a predictable and high-yielding manner. By temporarily masking the reactive tetrazole ring, this strategy enables the selective formation of the crucial cilexetil ester bond and culminates in a clean deprotection to furnish the final drug substance. This pathway underscores the indispensable role of protecting group chemistry in the industrial production of life-saving medicines.

References

- Preparation of candesartan cilexetil - Patent US-7098342-B2. (n.d.). PubChem.

- PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629. (2012).

- CANDESARTAN CILEXETIL. (n.d.). New Drug Approvals.

- Mao, Y., Xiong, R., Liu, Z., Li, H., & Sh, J. (2010). NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL. HETEROCYCLES, 81(6), 1503.

- SARTAN SERIES. (n.d.). Medicinal Chemistry International.

- Pati, H. N., et al. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. International Journal of Pharma Research & Review, 3(11), 46-56.

- Preparation of candesartan cilexetil - Patent WO2005037821A2. (n.d.). Google Patents.

- Innovations in Candesartan Synthesis: The Role of Trityl Candesartan. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Trityl Group Deprotection from Tetrazoles. (2015). Thieme Gruppe.

- N-Trityl Candesartan Trityl Ester. (n.d.). Simson Pharma Limited.

- Method for preparing sartan drugs by removing trityl protecting group - Patent CN104788429B. (n.d.). Google Patents.

- Rational Design and Synthesis of AT1R Antagonists. (n.d.). PMC.

- Experimental Conditions for Trityl Group Deprotection. (n.d.). Benchchem.

- n-trityl candesartan. (n.d.). Allmpus - Research and Development.

- Identification, synthesis and structural determination of some impurities of candesartan cilexetil. (2009). ResearchGate.

- N-Trityl Candesartan Trityl Ester. (n.d.). Pharmaffiliates.

- Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans. (2022). PubMed.

- Trityl Protection. (n.d.). Common Organic Chemistry.

Sources

- 1. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]

- 2. scispace.com [scispace.com]

- 3. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. allmpus.com [allmpus.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Preparation of candesartan cilexetil - Patent US-7098342-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Process Handling of N-Trityl Candesartan Trityl Ester (TCTE)

Executive Summary

N-Trityl Candesartan Trityl Ester (TCTE), identified by CAS 1797113-00-8 , represents a critical, high-molecular-weight impurity and intermediate in the synthesis of the antihypertensive drug Candesartan Cilexetil. Unlike the standard intermediate N-Trityl Candesartan (which retains a free carboxylic acid), TCTE is a di-trityl species: it possesses a trityl group on the tetrazole ring and a second trityl group esterifying the carboxylic acid.

This "double-protection" renders TCTE exceptionally lipophilic (High LogP), fundamentally altering its solubility profile compared to its mono-trityl precursors. This guide provides a definitive technical analysis of TCTE’s solubility in organic solvents, defining the thermodynamic boundaries for its synthesis, purification, and analytical quantification.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]

To predict and manipulate solubility, one must understand the molecular architecture. TCTE is characterized by significant steric bulk and a lack of hydrogen bond donors.

| Property | Specification |

| Chemical Name | 2-Ethoxy-1-[[2'-(2-trityl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid trityl ester |

| CAS Number | 1797113-00-8 |

| Molecular Formula | C₆₂H₄₈N₆O₃ |

| Molecular Weight | ~925.1 g/mol |

| Structural Features | Two Triphenylmethyl (Trityl) groups; Benzimidazole core; Biphenyl linkage.[1][2][3][4][5][6][7][8] |

| Polarity | Extremely Low (Super-Lipophilic) |

Solubility Mechanism:

The dissolution of TCTE is driven by Van der Waals forces and

Solubility Profile in Organic Solvents[1][3][11][12][13]

The following data synthesizes experimental observations and Structure-Property Relationship (SPR) predictions for TCTE.

Primary Solvents (High Solubility)

These solvents are recommended for reaction media and preparing stock solutions for analysis (LC-MS/NMR).

-

Dichloromethane (DCM) & Chloroform:

-

Solubility:Excellent (>100 mg/mL) .

-

Mechanism: The chlorinated hydrocarbons interact favorably with the electron-rich aromatic trityl systems without disrupting the hydrophobic shield. DCM is the preferred solvent for the tritylation reaction.

-

-

Tetrahydrofuran (THF):

-

Solubility:High .

-

Utility: Excellent for reactions requiring moderate polarity; easily removed via evaporation.

-

-

Toluene:

-

Solubility:Good (Temperature Dependent) .

-

Utility: High solubility at elevated temperatures (

C), moderate to low at room temperature. This differential makes Toluene an ideal candidate for recrystallization.

-

Polar Aprotic Solvents

-

DMF & DMSO:

-

Solubility:Moderate to High .

-

Context: While soluble, the high boiling point of these solvents makes them unsuitable for process isolation. They are, however, the standard for analytical chromatography (HPLC) sample diluents.

-

Anti-Solvents (Low Solubility)

These solvents induce precipitation and are critical for purification yields.

-

Methanol & Ethanol:

-

Solubility:Sparingly Soluble (<1 mg/mL at RT) .[5]

-

Mechanism: The high dielectric constant and hydrogen-bonding network of alcohols cannot accommodate the hydrophobic bulk of the di-trityl species.

-

-

Water:

-

Solubility:Insoluble .[9]

-

Utility: Used strictly as a wash medium to remove inorganic salts (e.g., Triethylamine hydrochloride) during workup.

-

-

Alkanes (n-Heptane/Hexane):

-

Solubility:Insoluble .[9]

-

Utility: Strong anti-solvents used to force oiling-out or precipitation from Toluene/DCM mixtures.

-

Summary Table

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Chlorinated | Dichloromethane (DCM) | High | Reaction Medium, Extraction |

| Aromatic | Toluene | High (Hot) / Mod (Cold) | Recrystallization |

| Polar Aprotic | DMSO, DMF | High | Analytical Diluent |

| Ethers | THF, MTBE | Mod-High | Reaction Co-solvent |

| Alcohols | Methanol, Ethanol | Low | Anti-solvent (Precipitation) |

| Alkanes | n-Heptane, Hexane | Insoluble | Anti-solvent (Yield max) |

| Aqueous | Water | Insoluble | Washing (Salt removal) |

Process Applications & Visual Workflows

Purification via Solvent/Anti-Solvent Crystallization

The extreme lipophilicity of TCTE allows for a high-purity isolation strategy using the DCM/Methanol or Toluene/Heptane systems.

Protocol Logic:

-

Dissolution: Dissolve crude TCTE in minimal DCM (where it is highly soluble).

-

Displacement: Slowly add Methanol (anti-solvent). The high solubility of impurities (like unreacted starting materials) in Methanol keeps them in solution, while the hydrophobic TCTE precipitates.

-

Filtration: Isolate the high-purity solid.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the process stage.

Caption: Solubility decision matrix for TCTE, mapping solvent classes to specific process outcomes (Reaction vs. Purification).

Experimental Protocol: Solubility Determination

For researchers validating specific solubility limits.

Objective: Determine the saturation point of TCTE in Toluene at 25°C.

-

Preparation: Weigh 100 mg of TCTE (White to off-white powder) into a 20 mL scintillation vial.

-

Addition: Add Toluene in 100 µL increments using a calibrated micropipette.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (35 kHz) may be used to break up aggregates.

-

Observation:

-

Visual Endpoint: Clear solution with no suspended particulates.

-

Tyndall Effect: Shine a laser pointer through the vial; a beam path indicates colloidal suspension (incomplete dissolution).

-

-

Calculation:

(mg/mL). -

Validation: Filter the solution through a 0.45 µm PTFE filter (hydrophobic). Evaporate a known volume of filtrate and weigh the residue to confirm gravimetric solubility.

References

- European Patent Office. (2005). Process for the preparation of candesartan cilexetil in high purity (US20050250827A1).

-

MDPI. (2022). The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions. (Reference for SAR extrapolation). Retrieved from [Link]

Sources

- 1. damarturkfm.com.tr [damarturkfm.com.tr]

- 2. guidechem.com [guidechem.com]

- 3. chemicea.com [chemicea.com]

- 4. Trityl candesartan | 139481-72-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. shubhambiopharma.com [shubhambiopharma.com]

- 7. Buy Online CAS Number 1797113-00-8 - TRC - N-Trityl Candesartan Trityl Ester | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Hot Selling Trityl Candesartan Cilexetil Manufacturer CAS 139481-72-4 with Purity 99% [ahabiochem.com]

An In-depth Technical Guide on the Safe Handling of N-Trityl Candesartan Trityl Ester

This guide provides a comprehensive overview of the safety considerations and handling protocols for N-Trityl Candesartan Trityl Ester, a key intermediate in the synthesis of the angiotensin II receptor blocker, Candesartan. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the compound's potential hazards and the rationale behind the recommended safety procedures. As this compound is often classified as a "pharmaceutical related compound of unknown potency," a cautious and well-informed approach is paramount.[1]

Compound Identification and Physicochemical Properties

N-Trityl Candesartan Trityl Ester is chemically identified as 2-Ethoxy-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid trityl ester.[1] It is a complex organic molecule incorporating the core structure of Candesartan with two bulky trityl (triphenylmethyl) protecting groups. The presence of these groups significantly influences its physical and chemical properties, as well as its reactivity and handling requirements.

| Property | Value | Source |

| CAS Number | 1797113-00-8 | [1][2] |

| Molecular Formula | C62H48N6O3 | [1][2] |

| Molecular Weight | 925.1 g/mol | [1][2] |

| Appearance | White to beige solid/powder | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like alcohol, ether, and glacial acetic acid; insoluble in water.[3] | Inferred from Triphenylmethanol |

Hazard Identification and Risk Assessment: A Synthesized Approach

Due to the limited availability of specific toxicological data for N-Trityl Candesartan Trityl Ester, a comprehensive risk assessment must be synthesized by examining the hazards associated with its constituent parts: the Candesartan core, the trityl protecting groups, and potential byproducts of its synthesis and degradation.

Inferred Hazards from the Candesartan Core

The active pharmaceutical ingredient, Candesartan cilexetil, is classified as a reproductive toxin, with warnings of suspected damage to fertility or the unborn child.[1][4][5] It may also cause damage to organs through prolonged or repeated exposure.[5][6][7] Therefore, it is prudent to assume that N-Trityl Candesartan Trityl Ester carries similar risks until proven otherwise.

Hazards Associated with the Trityl Moiety

The trityl (triphenylmethyl) group is introduced using trityl chloride, a corrosive substance that causes severe skin and eye burns and reacts violently with water.[2][8][9] While the trityl group is covalently bound in the target molecule, its synthesis and potential deprotection reactions necessitate an awareness of these hazards.

Potential for Byproduct Formation

Deprotection of N-Trityl Candesartan Trityl Ester, particularly under acidic conditions, can yield triphenylmethanol (trityl alcohol). Triphenylmethanol is known to cause skin and eye irritation.[3][10]

Based on this synthesized analysis, the following GHS-style hazard classification should be cautiously applied:

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Reproductive Toxicity | Health Hazard | Danger | H360: May damage fertility or the unborn child.[5][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Health Hazard | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[5][6][7] |

| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage (inferred from trityl chloride).[8][9] |

| Eye Damage/Irritation | Corrosion | Danger | H318: Causes serious eye damage (inferred from trityl chloride).[8][9] |

Engineering Controls and Personal Protective Equipment (PPE)

Given the potent nature of the candesartan core and the hazardous characteristics of the trityl group, robust engineering controls and a comprehensive PPE strategy are essential. This aligns with the principles of minimizing all chemical exposures as outlined in OSHA's Laboratory Standard.[11][12]

Primary Engineering Controls

The open handling of N-Trityl Candesartan Trityl Ester powder is strongly discouraged.[13] All manipulations should be conducted within a certified chemical fume hood or a containment glovebox to prevent inhalation of airborne particles.[14] For larger scale operations, the use of negative pressure isolators is recommended to provide a higher level of containment.[13][15]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is necessary to ensure worker safety:

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields, or a full-face shield, are mandatory.[1]

-

Skin Protection: A lab coat, supplemented with chemically resistant disposable sleeves, should be worn. For tasks with a higher risk of splashes, a chemically impervious apron is recommended.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn and inspected before each use. Double-gloving is advisable for prolonged handling.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below established limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling

-

Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before commencing any work.[16]

-

Chemical Hygiene Plan: A comprehensive Chemical Hygiene Plan, as mandated by OSHA, must be in place and readily accessible.[16]

-

Avoid Dust Formation: Minimize the generation of dust during handling.

-

Grounding: For transfers of large quantities of powder, ensure proper grounding to prevent static discharge.

-

Decontamination: All surfaces and equipment should be decontaminated after use.

Storage

-

Container: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong acids, oxidizing agents, and moisture.

-

Controlled Access: Store in a locked cabinet or a designated area with restricted access.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.[14]

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spread of the spill using absorbent pads or other appropriate materials.

-

Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material into a designated waste container. Avoid generating dust.

-

Decontaminate: Clean the spill area with a suitable decontaminating solution.

Experimental Workflows and Diagrams

GHS Hazard Communication Workflow

The following diagram illustrates the flow of information from hazard classification to the implementation of safety measures, in accordance with the Globally Harmonized System (GHS).[17][18][19]

Caption: GHS Hazard Communication Workflow for N-Trityl Candesartan Trityl Ester.

Spill Response Protocol

This diagram outlines the step-by-step procedure for responding to a spill of N-Trityl Candesartan Trityl Ester.

Sources

- 1. fishersci.com [fishersci.com]

- 2. balajiformulations.com [balajiformulations.com]

- 3. Triphenylmethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. astrazeneca.com.au [astrazeneca.com.au]

- 6. pharmacopoeia.com [pharmacopoeia.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]

- 13. Best Practices For Handling Potent APIs [outsourcedpharma.com]

- 14. ipgsf.com [ipgsf.com]

- 15. witpress.com [witpress.com]

- 16. osha.gov [osha.gov]

- 17. unece.org [unece.org]

- 18. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 19. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability and Control of Bis-Trityl Impurities in Sartan Drug Substances

Topic: Thermodynamic Stability of Bis-Trityl Sartan Impurities Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of angiotensin II receptor blockers (sartans)—specifically those containing the biphenyl-tetrazole pharmacophore (e.g., Losartan, Candesartan, Valsartan, Irbesartan, Olmesartan)—the triphenylmethyl (trityl) group is the standard protecting group for the tetrazole moiety.[2] While mono-tritylation is the intended pathway, "bis-trityl" impurities represent a critical thermodynamic and kinetic challenge.

This guide defines "bis-trityl" primarily as the

Structural Origins of Bis-Trityl Impurities[1][3]

The formation of bis-trityl species is not a random event but a consequence of competitive nucleophilicity under specific thermodynamic conditions.

The Primary Target: -Tritylation

The tetrazole ring exists in tautomeric equilibrium between

The Impurity Source: -Bis-Tritylation

In sartans like Losartan and Olmesartan , the molecule contains a primary alcohol (hydroxyl group) in addition to the tetrazole.

-

Mechanism: In the presence of excess TrtCl and base (e.g., Triethylamine or DIPEA), the hydroxyl group competes with the tetrazole nitrogen.

-

Result: The formation of

-ditrityl losartan (or equivalent). -

Structure: One trityl group protects the tetrazole (

-Trt), and a second trityl group forms a trityl ether (

Dimeric "Bis" Species

In some contexts, "bis-trityl" may refer to process-related dimers where a trityl cation acts as a linker between two sartan monomers, or where a bis-trityl ether byproduct co-precipitates.[1] However, the

Thermodynamic Stability Analysis

Understanding the bond energy differences between

Bond Dissociation and Acid Lability

The stability of the trityl bond is governed by the stability of the trityl cation (

| Bond Type | Thermodynamic Stability | Acid Sensitivity | Description |

| High | Moderate | The | |

| Moderate | High | Trityl ethers are notoriously acid-labile.[1] The oxygen atom is more basic than the tetrazole nitrogen in this context, making protonation and subsequent loss of the stable trityl cation rapid. | |

| Lower | High | Sterically crowded.[1] Converts to | |

| Highest | Moderate | The thermodynamically preferred isomer for isolation.[1] |

The "Detritylation Window"

The thermodynamic difference between the

-

Thermodynamic Fact:

[1] -

Implication: It is thermodynamically feasible to selectively cleave the

-trityl group while retaining the -

Impurity Persistence: If the deprotection step is quenched too early (kinetic control), the

-mono-trityl intermediate will be the major product, but traces of the

Visualizing the Reaction Pathways

The following diagram illustrates the competitive formation and stepwise degradation of bis-trityl impurities in Losartan synthesis.

Caption: Reaction network showing the formation of N,O-bis-trityl species via over-alkylation and its stepwise degradation.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of these impurities in your specific matrix, follow these protocols.

Protocol: Differential Acid Hydrolysis (Kinetics)

Objective: Determine the rate constants (

-

Preparation: Isolate or synthesize the

-bis-trityl standard (e.g., via reaction of Losartan with 2.5 eq TrtCl in DCM/TEA). -

Setup: Prepare a reaction vessel at

with a solvent system typical of your process (e.g., Methanol/THF). -

Initiation: Add acid (e.g., 0.1 M Acetic Acid for mild, 0.1 M HCl for strong).

-

Sampling: Aliquot every 5 minutes for the first hour, then every 30 minutes. Quench immediately in excess

buffer. -

Analysis: Analyze via HPLC (C18 column, Acetonitrile/Buffer gradient).

-

Track: Decay of Bis-Trityl, Appearance of Mono-N-Trityl, Appearance of Losartan.[1]

-

-

Calculation: Plot

vs. time. The slope of the initial linear region represents-

Expectation: You will observe a biphasic degradation where the

-trityl group cleaves rapidly (

-

Protocol: Thermodynamic Equilibration of Isomers

Objective: Confirm if your

-

Dissolution: Dissolve the

-trityl intermediate in a non-nucleophilic solvent (e.g., -

Thermal Stress: Heat to

for 4 hours. -

NMR Monitoring: Acquire

-NMR and

Control Strategies in API Manufacturing

Stoichiometric Control

The most effective thermodynamic control is limiting the reagent that drives the equilibrium toward the bis-product.

-

Recommendation: Use 0.95 - 1.05 equivalents of TrtCl.[1]

-

Logic: The formation constant (

) for the first tritylation (Tetrazole) is orders of magnitude higher than for the second (Alcohol) due to the acidity of the tetrazole (

Solvent Effects

-

Polar Aprotic (DMF/DMSO): Stabilizes the intermediate ions, potentially accelerating both reactions.

-

Biphasic (DCM/Water + PTC): Can enhance selectivity. The tetrazolate anion is extracted into the organic phase and reacts, while the hydroxyl group remains hydrated and less reactive.

Temperature[1]

-

Low Temperature (

): Favors the kinetic product. In some cases, this might favor -

High Temperature: Promotes thermodynamic equilibration but increases the risk of bis-tritylation if stoichiometry is not controlled.[1]

References

-

Mechanistic Insight into Sartan Impurities

-

Trityl Isomerism

-

Candesartan Impurity Profile

-

General Tetrazole Chemistry

Sources

Methodological & Application

Application Note: Synthesis of N-Trityl Candesartan Trityl Ester

Here is a comprehensive Application Note and Protocol for the synthesis of N-Trityl Candesartan Trityl Ester from Candesartan.

Executive Summary

This guide details the synthesis of N-Trityl Candesartan Trityl Ester (Di-trityl Candesartan) directly from Candesartan (CV-11974).[1] While the mono-protected N-Trityl Candesartan is a common intermediate in the commercial production of Candesartan Cilexetil, the Di-trityl derivative (protected at both the tetrazole nitrogen and the carboxylic acid oxygen) serves a critical role as a reference standard for impurity profiling and stability testing in pharmaceutical development.[1]

This protocol utilizes a nucleophilic substitution pathway using Triphenylmethyl chloride (Trityl Chloride) in the presence of an organic base.[1] Special emphasis is placed on moisture control and pH management during workup due to the acid-lability of the trityl ester moiety.

Reaction Mechanism & Strategy

The transformation involves the dual protection of Candesartan's two acidic protons:[2]

-

Tetrazole Nitrogen (

-Tritylation): The tetrazole ring is deprotonated by the base, creating a nucleophilic tetrazolyl anion that attacks the trityl cation equivalent.[1] This is generally the faster reaction. -

Carboxylic Acid (

-Tritylation): The carboxylic acid is converted to a trityl ester.[1] Due to the massive steric bulk of the trityl group (

Critical Consideration: The trityl cation (

Reaction Pathway Diagram[1][3]

Figure 1: Step-wise tritylation pathway.[1][3][4][5][6][7][8][9] The reaction proceeds through the N-trityl intermediate before forming the sterically hindered trityl ester.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role |

| Candesartan | >98% (HPLC) | Starting Material |

| Trityl Chloride (Trt-Cl) | 99% (Reagent Grade) | Protecting Group Source |

| Triethylamine (TEA) | Anhydrous (>99.5%) | Base / HCl Scavenger |

| Dichloromethane (DCM) | Anhydrous (max 0.01% | Solvent |

| DMAP | 99% | Catalyst (Optional, accelerates esterification) |

| Sodium Bicarbonate | Sat.[1][4] Aqueous Solution | Quenching/Wash |

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with nitrogen inlet.[1]

-

Magnetic stirrer and temperature probe.

-

Rotary evaporator with vacuum control.

-

Flash Chromatography system (Silica gel 60).[1]

Experimental Protocol

Step 1: Preparation and Solubilization

-

Dry the System: Flame-dry the glassware under vacuum and purge with dry Nitrogen (

) three times.[1] -

Charge: Add Candesartan (5.0 g, 11.3 mmol) to the flask.

-

Solvent: Add Anhydrous DCM (50 mL) .

-

Base Addition: Add Triethylamine (4.7 mL, 33.9 mmol, 3.0 eq) via syringe.

-

Observation: The suspension should clear as the triethylammonium salt of Candesartan forms.

-

Step 2: Tritylation Reaction[1]

-

Reagent Prep: Dissolve Trityl Chloride (9.5 g, 34.0 mmol, 3.0 eq) in minimal anhydrous DCM (15 mL).

-

Addition: Add the Trt-Cl solution dropwise to the reaction mixture over 20 minutes at room temperature (20–25°C).

-

Note: A slight exotherm may be observed.

-

-

Catalysis (Optional): If reaction is sluggish after 2 hours, add DMAP (0.1 eq) to catalyze the ester formation.

-

Incubation: Stir vigorously at room temperature for 6–12 hours .

Step 3: In-Process Control (IPC)

Monitor by TLC or HPLC.[1]

-

TLC System: Hexane:Ethyl Acetate (7:3).[1]

-

Rf Values (Approx):

-

Criteria: Reaction is complete when the mono-trityl intermediate (<5%) is consumed.[1]

Step 4: Workup (Critical for Ester Stability)

Warning: Trityl esters hydrolyze in acidic media.[1] Maintain neutral/basic pH.

-

Quench: Pour reaction mixture into cold 5%

solution (100 mL) . Stir for 10 minutes. -

Extraction: Separate the organic layer.[4][6][8] Extract the aqueous layer once with DCM (30 mL).[1]

-

Washing: Wash combined organics with water (

mL) followed by brine (50 mL). -

Drying: Dry over anhydrous

and filter. -

Concentration: Evaporate solvent under reduced pressure at <35°C to yield a crude yellow foam.

Step 5: Purification

Since this is a reference standard, high purity is required. Crystallization is difficult due to the amorphous nature of the di-trityl compound; Column Chromatography is recommended.

-

Column Prep: Slurry Silica Gel 60 in Hexane containing 1% Triethylamine .

-

Reasoning: The TEA neutralizes the acidity of the silica gel, preventing on-column hydrolysis of the trityl ester.

-

-

Elution Gradient:

-

0–10 min: 100% Hexane (removes excess Trt-OH).[1]

-

10–40 min: 5%

20% Ethyl Acetate in Hexane.

-

-